5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide 5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 922516-22-1
VCID: VC11690129
InChI: InChI=1S/C6H7ClF3N3O2S/c1-12(2)16(14,15)13-5(7)3-4(11-13)6(8,9)10/h3H,1-2H3
SMILES: CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl
Molecular Formula: C6H7ClF3N3O2S
Molecular Weight: 277.65 g/mol

5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide

CAS No.: 922516-22-1

Cat. No.: VC11690129

Molecular Formula: C6H7ClF3N3O2S

Molecular Weight: 277.65 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide - 922516-22-1

Specification

CAS No. 922516-22-1
Molecular Formula C6H7ClF3N3O2S
Molecular Weight 277.65 g/mol
IUPAC Name 5-chloro-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
Standard InChI InChI=1S/C6H7ClF3N3O2S/c1-12(2)16(14,15)13-5(7)3-4(11-13)6(8,9)10/h3H,1-2H3
Standard InChI Key IPMSSAKEXMQGNM-UHFFFAOYSA-N
SMILES CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl
Canonical SMILES CN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 5-chloro-N,N-dimethyl-3-(trifluoromethyl)-1H-pyrazole-1-sulfonamide combines a pyrazole core substituted with chlorine, a trifluoromethyl group, and a dimethylsulfonamide moiety. This configuration confers distinct electronic and steric properties critical for bioactivity.

Table 1: Key Chemical Properties

PropertyValue/Description
Molecular FormulaC₆H₇ClF₃N₃O₂S
Molecular Weight277.65 g/mol
IUPAC Name5-chloro-N,N-dimethyl-3-(trifluoromethyl)pyrazole-1-sulfonamide
SMILESCN(C)S(=O)(=O)N1C(=CC(=N1)C(F)(F)F)Cl
InChI KeyIPMSSAKEXMQGNM-UHFFFAOYSA-N
PubChem CID67462808

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the sulfonamide moiety facilitates hydrogen bonding with biological targets. Computational models suggest the planar pyrazole ring enables π-π stacking interactions, a feature exploited in drug design .

Synthesis and Manufacturing

Industrial synthesis of this compound typically follows modular approaches to assemble the pyrazole-sulfonamide framework. A generalized route involves:

  • Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds.

  • Sulfonylation: Reaction with dimethylsulfamoyl chloride under basic conditions to introduce the sulfonamide group.

  • Functionalization: Sequential halogenation and trifluoromethylation via Ullmann-type couplings or radical-mediated processes.

A patented method for analogous pyrazole derivatives (e.g., 3-(3-chloro-1H-pyrazol-1-yl)pyridine) highlights the use of copper(II) oxide-mediated decarboxylation to refine final products, though adaptations for sulfonamide integration remain area-specific . Challenges include managing exothermic reactions during trifluoromethylation and achieving high regioselectivity in chlorination steps.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine hydrate, ethanol, reflux65–75
SulfonylationDimethylsulfamoyl chloride, K₂CO₃, DMF80–85
ChlorinationPOCl₃, acetonitrile, 60°C70–78

Optimization efforts focus on solvent selection (e.g., acetonitrile for chlorination) and catalytic systems to minimize byproducts .

Pharmacological Applications

Antimicrobial Activity

Pyrazole sulfonamides exhibit broad-spectrum antimicrobial effects. In vitro studies demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to sulfonamide-mediated dihydropteroate synthase inhibition. The trifluoromethyl group enhances membrane permeability, as evidenced by logP values ~2.5.

Anti-Inflammatory Effects

In murine models, the compound reduced TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, comparable to celecoxib. COX-2 selectivity is hypothesized but unconfirmed.

Hazard StatementPrecautionary Measure
H315: Skin irritationP261: Avoid inhalation of dust/particles
H319: Eye irritationP305+P351+P338: Rinse eyes cautiously
H335: Respiratory tract irritationUse respiratory protection

Handling requires PPE (gloves, goggles) and ventilation. Storage recommendations include inert atmospheres at 2–8°C to prevent hydrolysis .

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